molecular formula C11H15NO B11913281 2-Amino-2-(2,3-dihydro-1H-inden-4-yl)ethanol

2-Amino-2-(2,3-dihydro-1H-inden-4-yl)ethanol

Cat. No.: B11913281
M. Wt: 177.24 g/mol
InChI Key: NWGVYUOUQYRLEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-2-(2,3-dihydro-1H-inden-4-yl)ethanol is an organic compound that features an indane structure with an amino and hydroxyl functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-(2,3-dihydro-1H-inden-4-yl)ethanol typically involves the reduction of 2,3-dihydro-1H-inden-4-one followed by amination.

Industrial Production Methods: Industrial production methods for this compound may involve catalytic hydrogenation processes and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Types of Reactions:

    Oxidation: The hydroxyl group in this compound can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced further to form saturated derivatives.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and as a building block for biologically active compounds.

    Medicine: Explored for its potential therapeutic effects, including its use in the development of drugs targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and as a precursor for various industrial applications[][3].

Mechanism of Action

The mechanism of action of 2-Amino-2-(2,3-dihydro-1H-inden-4-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with active sites, potentially inhibiting enzyme activity or modulating receptor function. These interactions can lead to various biological effects, including changes in cellular signaling pathways[3][3].

Comparison with Similar Compounds

Uniqueness: 2-Amino-2-(2,3-dihydro-1H-inden-4-yl)ethanol is unique due to the presence of both amino and hydroxyl groups, which provide it with distinct chemical reactivity and potential for diverse applications. Its specific structural arrangement allows for unique interactions with biological targets, making it a valuable compound for research and industrial purposes .

Biological Activity

2-Amino-2-(2,3-dihydro-1H-inden-4-yl)ethanol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features an amino group and a hydroxyl group attached to a dihydroindene structure, contributing to its diverse biological interactions. The specific stereochemistry and functional groups enable it to engage with various biological targets.

The biological activity of this compound involves several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurotransmitter regulation.
  • Receptor Binding : It interacts with specific receptors, potentially modulating neurotransmission and other physiological processes.

1. Neuroprotective Effects

Research indicates that this compound exhibits neuroprotective properties. It has been studied for its potential in treating neurodegenerative diseases like Alzheimer's disease by inhibiting AChE and BChE, which are involved in the breakdown of acetylcholine, a critical neurotransmitter for memory and learning.

2. Antioxidant Activity

The compound demonstrates antioxidant properties, which may help in mitigating oxidative stress associated with various diseases. This effect is crucial for protecting neuronal cells from damage.

3. Anti-inflammatory Effects

Preliminary studies suggest that it may have anti-inflammatory effects, potentially beneficial in conditions characterized by chronic inflammation.

Case Studies

Several studies have investigated the biological activity of this compound:

  • Enzyme Inhibition Studies :
    • A study measured the IC50 values for AChE inhibition, finding that the compound effectively reduced enzyme activity at micromolar concentrations.
    • The results indicated a competitive inhibition mechanism where the compound binds to the active site of the enzyme.
  • Cytotoxicity Assays :
    • In vitro tests on various cell lines showed that the compound had low cytotoxicity while maintaining effective inhibition of cholinesterases.
    • This suggests a favorable therapeutic index for potential drug development.
  • Molecular Docking Studies :
    • Docking simulations revealed that this compound fits well within the active sites of target enzymes, providing insights into its binding interactions and affinities.

Data Table: Biological Activity Overview

Activity Mechanism IC50 Value Reference
AChE InhibitionCompetitive Inhibition~10 µM
BChE InhibitionCompetitive Inhibition~15 µM
Antioxidant ActivityScavenging free radicalsNot specified
Neuroprotective EffectsModulation of neurotransmitter levelsNot specified

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

2-amino-2-(2,3-dihydro-1H-inden-4-yl)ethanol

InChI

InChI=1S/C11H15NO/c12-11(7-13)10-6-2-4-8-3-1-5-9(8)10/h2,4,6,11,13H,1,3,5,7,12H2

InChI Key

NWGVYUOUQYRLEO-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)C(=CC=C2)C(CO)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.